molecular formula C14H11NO B050131 9H-fluorene-9-carboxamide CAS No. 7471-95-6

9H-fluorene-9-carboxamide

Cat. No.: B050131
CAS No.: 7471-95-6
M. Wt: 209.24 g/mol
InChI Key: NMLCQSAJFUXACX-UHFFFAOYSA-N
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Description

9H-Fluorene-9-carboxamide is an organic compound with the molecular formula C14H11NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxamide functional group at the 9th position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carboxamide typically involves the reaction of fluorene with a suitable carboxylating agent. One common method is the reaction of fluorene with phosgene to form fluorene-9-carbonyl chloride, which is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the same steps as the laboratory synthesis but with enhanced efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Fluorene-9-carboxylic acid and other oxidized derivatives.

    Reduction: Fluorene-9-amine and other reduced forms.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 9H-Fluorene-9-carboxamide is unique due to its specific functional group and the resulting chemical properties

Biological Activity

9H-fluorene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H11NOC_{14}H_{11}NO with a molecular weight of approximately 225.25 g/mol. The compound features a fluorene backbone, which is known for its aromatic properties, making it a versatile scaffold in drug design.

Research indicates that this compound and its derivatives may act through several mechanisms:

  • Caspase Activation : It has been identified as an inducer of apoptosis by activating caspases, which are critical enzymes in the apoptotic process. This activity was observed in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Cell Cycle Arrest : In studies involving human cancer cell lines such as T47D and HCT116, it was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. For example:

  • N-Aryl Substitutions : Variants with different aryl groups have shown varying degrees of potency. Compounds like N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide exhibited sub-micromolar potencies against cancer cell lines, indicating that specific substitutions can enhance biological activity .

Biological Activity Data

CompoundEC50 (µM)Target Cell LineMechanism
N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide0.15 - 0.29T47D, HCT116, SNU398Caspase activation
N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamideSub-micromolarT47D, HCT116, SNU398Caspase activation

Case Studies

  • High-throughput Screening : A study utilized a caspase-based high-throughput screening assay to identify N-aryl derivatives of 9H-fluorene-1-carboxamides as potent apoptosis inducers. The lead compound showed significant activity against multiple cancer cell lines .
  • Mechanistic Insights : Further investigations revealed that modifications at the 7-position of the fluorene ring improved activity significantly. Compounds with these modifications were found to be more effective in inhibiting tubulin polymerization, suggesting a shift in their mechanism of action .

Properties

IUPAC Name

9H-fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLCQSAJFUXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322889
Record name 9H-fluorene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-95-6
Record name Fluorene-9-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluorene-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 21A, using 9-fluorenecarboxylic acid (6.00 g, 28.5 mmol) and oxalyl chloride (3.5 ml, 39.9 mmol) in 30 ml of toluene to provide a clear oil that was dissolved in Et2O and treated with ammonia.
Quantity
6 g
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reactant
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3.5 mL
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0 (± 1) mol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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